molecular formula C13H9N5O6 B11565607 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11565607
M. Wt: 331.24 g/mol
InChI Key: SVBZYSJZFUZRNH-VIZOYTHASA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and can be collected by filtration and dried .

Chemical Reactions Analysis

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential as an enzyme inhibitor and its pharmacological applications, including antimicrobial and anticancer activities.

    Materials Science: The compound’s ability to form stable complexes with transition metals makes it useful in the development of new materials with unique properties.

    Analytical Chemistry: It can be used as a ligand in the development of sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) and the nitro groups play crucial roles in these interactions .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide

These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, the presence of different substituents can alter the compound’s ability to form complexes with metals or its biological activity .

Properties

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9N5O6/c19-12-9(5-10(17(21)22)6-11(12)18(23)24)7-15-16-13(20)8-1-3-14-4-2-8/h1-7,19H,(H,16,20)/b15-7+

InChI Key

SVBZYSJZFUZRNH-VIZOYTHASA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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